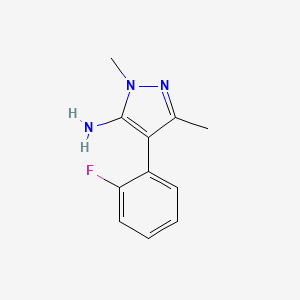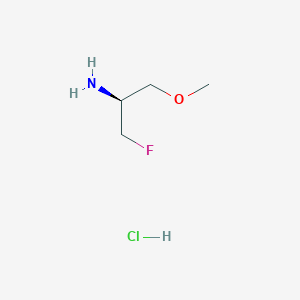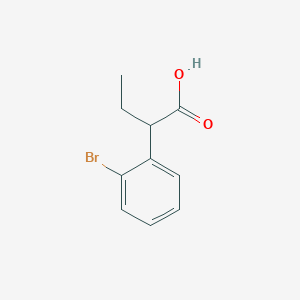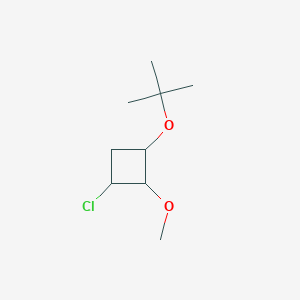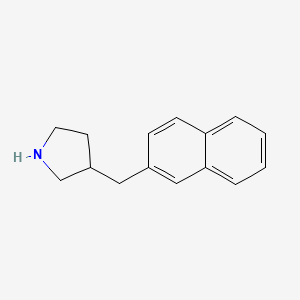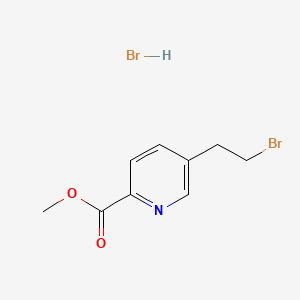
Methyl5-(2-bromoethyl)pyridine-2-carboxylatehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide is a chemical compound that belongs to the class of heterocyclic building blocks. It is often used as an intermediate in organic synthesis due to its unique structure, which includes a pyridine ring substituted with a bromoethyl group and a carboxylate ester. This compound is valuable in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide typically involves the bromination of methyl 5-(2-ethyl)pyridine-2-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide involves its ability to act as an electrophile in chemical reactions. The bromoethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce new functional groups or to modify existing ones. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in drug development or biochemical studies.
Comparación Con Compuestos Similares
Methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide can be compared with other similar compounds, such as:
Methyl 5-bromopyridine-2-carboxylate: Lacks the bromoethyl group, making it less reactive in certain substitution reactions.
Methyl 5-bromo-2-(bromomethyl)benzoate: Contains a benzoate instead of a pyridine ring, leading to different reactivity and applications.
Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate:
The uniqueness of methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H11Br2NO2 |
|---|---|
Peso molecular |
325.00 g/mol |
Nombre IUPAC |
methyl 5-(2-bromoethyl)pyridine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-13-9(12)8-3-2-7(4-5-10)6-11-8;/h2-3,6H,4-5H2,1H3;1H |
Clave InChI |
LCXBPRWEHHBSRE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C(C=C1)CCBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
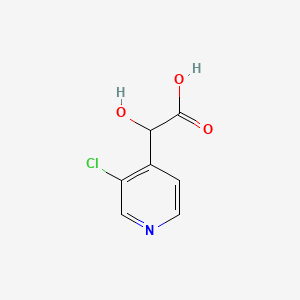
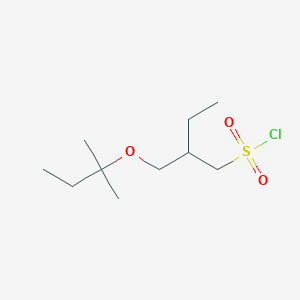
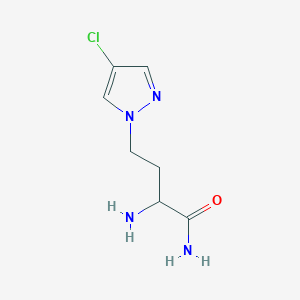
![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)

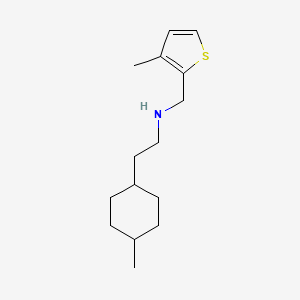
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)

